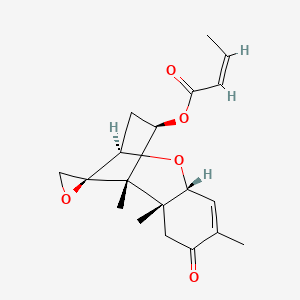

Trichothecin

描述

属性

CAS 编号 |

6379-69-7 |

|---|---|

分子式 |

C19H24O5 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate |

InChI |

InChI=1S/C19H24O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,13-15H,8-10H2,1-4H3/b6-5-/t13-,14-,15-,17+,18-,19+/m1/s1 |

InChI 键 |

LJWZOKOFCBPNAG-HULHSAFCSA-N |

SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |

手性 SMILES |

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |

规范 SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |

Pictograms |

Acute Toxic; Irritant |

同义词 |

trichothecin trichothecine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Trichothecin on Eukaryotic Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which trichothecin, a mycotoxin from the trichothecene family, inhibits protein synthesis in eukaryotic organisms. This document details its interaction with the ribosome, presents quantitative data on its inhibitory activity, outlines relevant experimental methodologies, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the Peptidyl Transferase Center

This compound exerts its cytotoxic effects by directly targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. The primary site of action is the peptidyl transferase center (PTC) located on the large ribosomal subunit (60S).[1][2] By binding to this critical region, this compound interferes with the catalytic activity of the ribosome, specifically inhibiting the elongation and termination phases of translation.[3][4][5]

The binding of this compound to the A-site of the PTC sterically hinders the accommodation of aminoacyl-tRNA, thereby preventing peptide bond formation.[2] This leads to a stall in the translation process, resulting in the accumulation of polysomes, which are mRNA molecules with multiple ribosomes attached.[3][6] Unlike some other protein synthesis inhibitors that cause polysome disaggregation, this compound and its analogs stabilize these structures, indicating a primary effect on elongation rather than initiation.[3][6] Furthermore, this compound has been shown to inhibit the termination step of protein synthesis by blocking the peptidyl transferase activity required for the release of the nascent polypeptide chain.[4][7][8]

The key structural features of this compound that are crucial for its inhibitory activity include the 12,13-epoxy ring and the overall stereochemistry of the trichothecene core.[1] The binding of this compound to the 25S rRNA (a component of the 60S subunit in yeast) can induce conformational changes in several nucleobases within the PTC, further disrupting its function.[1]

Signaling Pathway of this compound-Induced Ribotoxic Stress

The inhibition of ribosomes by this compound triggers a cellular stress response pathway known as the ribotoxic stress response . This signaling cascade is initiated by the stalled ribosomes and leads to the activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK.[9] Activation of these kinases can, in turn, lead to downstream cellular effects such as apoptosis (programmed cell death) and modulation of immune responses.

Caption: Signaling Pathway of this compound Action

Quantitative Data on Inhibitory Activity

| Compound | Assay System | Parameter | Value | Reference |

| Trichodermin | Rabbit Reticulocyte Lysate | IC50 | ~0.25 µg/mL (for 70-75% inhibition) | [6][10] |

| Trichodermin | Rabbit Reticulocyte Lysate | - | 25 µg/mL (for complete inhibition) | [6][10] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically a rabbit reticulocyte lysate.

Methodology:

-

Preparation of Rabbit Reticulocyte Lysate: A nuclease-treated rabbit reticulocyte lysate, which contains all the necessary components for translation except mRNA, is used.[11][12]

-

Reaction Setup: The lysate is supplemented with an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), an energy-generating system (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction with only the solvent is also prepared.

-

Incubation: The reactions are incubated at 30°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the solvent control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled ligand (e.g., ³H-trichothecin) to ribosomes.

Methodology:

-

Preparation of Ribosomes: Eukaryotic ribosomes (80S) are isolated from a suitable source (e.g., yeast, rabbit reticulocytes) by differential centrifugation.

-

Radiolabeling of this compound: this compound is radiolabeled with an isotope like tritium (³H) or carbon-14 (¹⁴C).

-

Binding Reaction: A fixed amount of purified ribosomes is incubated with varying concentrations of radiolabeled this compound in a binding buffer. To determine non-specific binding, a parallel set of reactions is prepared containing a large excess of unlabeled this compound.

-

Filtration: The reaction mixtures are filtered through a nitrocellulose membrane. Ribosomes and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.[13]

-

Washing: The filters are washed with cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd), a measure of the binding affinity, can be determined by plotting the specific binding against the concentration of free radioligand and fitting the data to a saturation binding curve.

Polysome Profiling

This technique is used to analyze the distribution of ribosomes on mRNA molecules within a cell, providing insights into the state of translation.

Methodology:

-

Cell Treatment: Eukaryotic cells are treated with this compound for a specific duration. A control group of untreated cells is also maintained.

-

Translation Inhibition: Just before harvesting, cells are treated with a translation elongation inhibitor like cycloheximide to "freeze" the ribosomes on the mRNA.

-

Cell Lysis: Cells are lysed in a buffer containing cycloheximide and RNase inhibitors to preserve the integrity of the polysomes.

-

Sucrose Gradient Centrifugation: The cell lysate is layered onto a continuous sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates the cellular components based on their size and density.

-

Fractionation and Analysis: The gradient is fractionated, and the absorbance at 260 nm is continuously monitored to generate a polysome profile. An increase in the polysome-to-monosome ratio in this compound-treated cells compared to the control indicates an inhibition of translation elongation.

-

RNA Isolation and Analysis (Optional): RNA can be isolated from the different fractions to identify the specific mRNAs that are being actively translated.

Experimental Workflow Visualizations

Caption: Workflow for In Vitro Translation Assay

Caption: Workflow for Polysome Profiling

References

- 1. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of the Mycotoxin Trichodermin, a 12,13-Epoxytrichothecene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Verification of TRI3 Acetylation of Trichodermol to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]

- 8. Trichodermin, a possible inhibitor of the termination process of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rabbit Reticulocyte Lysate, Nuclease-Treated [promega.kr]

- 12. TNT® Coupled Reticulocyte Lysate Systems [promega.com]

- 13. Filter binding assay - Wikipedia [en.wikipedia.org]

The Core of Toxicity: An In-depth Technical Guide to Trichothecin Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trichothecin and its analogs. Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi, notorious for their potent cytotoxicity and diverse biological effects. Understanding the intricate relationship between their chemical structure and biological activity is paramount for toxicology, drug development, and public health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways impacted by these toxins.

Core Structural Features Dictating this compound Toxicity

The toxicity of trichothecenes is not arbitrary; it is intrinsically linked to specific structural motifs within their tetracyclic 12,13-epoxytrichothec-9-ene core. Decades of research have pinpointed several key features that govern their cytotoxic potency.

The fundamental scaffold for trichothecene activity is the tetracyclic sesquiterpenoid structure. However, specific functional groups are critical for toxic action. The 12,13-epoxy ring and the double bond between C-9 and C-10 are considered essential for toxicity.[1][2] Removal or modification of these groups typically leads to a significant loss of cytotoxic activity.

The substitution pattern at various positions on the trichothecene nucleus further modulates their biological effects. Key positions influencing toxicity include C-3, C-4, C-7, C-8, and C-15.[1][2] The presence and nature of hydroxyl or acetyl groups at these positions can dramatically alter the potency of the toxin. For instance, Type A trichothecenes are characterized by hydroxyl or ester-linked substitutions, while Type B trichothecenes possess a ketone group at C-8.[2]

Quantitative Structure-Activity Relationship Data

The systematic evaluation of this compound analogs has generated a wealth of quantitative data, primarily in the form of IC50 values (the concentration of a substance that inhibits a biological process by 50%). These values, typically determined through in vitro cytotoxicity assays, provide a clear measure of the impact of structural modifications on potency. The following tables summarize IC50 values for various trichothecenes across different human cell lines.

Table 1: Cytotoxicity (IC50) of Type A Trichothecenes in Human Cell Lines [3]

| Trichothecene | Cell Line | IC50 (nmol/l) |

| T-2 toxin | Hep-G2 | 10.8 |

| T-2 toxin | A549 | 8.2 |

| T-2 toxin | CaCo-2 | 9.5 |

| T-2 toxin | HEp-2 | 4.4 |

| T-2 toxin | A204 | 6.8 |

| T-2 toxin | U937 | 5.1 |

| T-2 toxin | RPMI 8226 | 7.2 |

| T-2 toxin | Jurkat | 4.8 |

| HT-2 toxin | Hep-G2 | 55.8 |

| HT-2 toxin | A549 | 38.2 |

| HT-2 toxin | CaCo-2 | 45.1 |

| HT-2 toxin | HEp-2 | 7.5 |

| HT-2 toxin | A204 | 22.4 |

| HT-2 toxin | U937 | 15.8 |

| HT-2 toxin | RPMI 8226 | 28.6 |

| HT-2 toxin | Jurkat | 12.3 |

Table 2: Cytotoxicity (IC50) of Type B Trichothecenes in Human Cell Lines [3]

| Trichothecene | Cell Line | IC50 (nmol/l) |

| Deoxynivalenol (DON) | Hep-G2 | 4900 |

| Deoxynivalenol (DON) | A549 | 2800 |

| Deoxynivalenol (DON) | CaCo-2 | 3200 |

| Deoxynivalenol (DON) | HEp-2 | 600 |

| Deoxynivalenol (DON) | A204 | 1800 |

| Deoxynivalenol (DON) | U937 | 1100 |

| Deoxynivalenol (DON) | RPMI 8226 | 1500 |

| Deoxynivalenol (DON) | Jurkat | 800 |

| Nivalenol (NIV) | Hep-G2 | 2600 |

| Nivalenol (NIV) | A549 | 1500 |

| Nivalenol (NIV) | CaCo-2 | 1800 |

| Nivalenol (NIV) | HEp-2 | 300 |

| Nivalenol (NIV) | A204 | 900 |

| Nivalenol (NIV) | U937 | 500 |

| Nivalenol (NIV) | RPMI 8226 | 700 |

| Nivalenol (NIV) | Jurkat | 400 |

Table 3: Cytotoxicity (IC50) of Type D Trichothecenes in Human Cell Lines [3]

| Trichothecene | Cell Line | IC50 (nmol/l) |

| Satratoxin G | Jurkat | 2.5 |

| Satratoxin G | U937 | 2.8 |

| Satratoxin H | Jurkat | 2.2 |

| Satratoxin H | U937 | 2.2 |

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT assay, adapted for mycotoxin testing.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

This compound or analog of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Toxin Exposure: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the toxin. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways Affected by Trichothecins

Trichothecenes exert their cytotoxic effects by modulating several key cellular signaling pathways. Their primary mechanism of action is the inhibition of protein synthesis, which triggers a cascade of downstream events known as the ribotoxic stress response.

Ribotoxic Stress Response and MAPK Activation

Trichothecenes bind to the 60S ribosomal subunit, inhibiting protein synthesis.[6] This ribosomal stress activates a signaling cascade known as the ribotoxic stress response, which leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[6][7][8] The activation of these MAPKs can, in turn, lead to either apoptosis or cell survival, depending on the specific this compound, its concentration, and the cell type.

Caption: Ribotoxic stress response pathway activated by trichothecins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some trichothecenes have been shown to inhibit the canonical NF-κB pathway.[9][10][11] For instance, this compound can suppress the phosphorylation of IKKβ, a key kinase in the NF-κB cascade.[9][10] This leads to the stabilization of IκBα, which sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and inflammatory genes.

Caption: Inhibition of the canonical NF-κB pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade involved in immunity and cell proliferation. Trichothecenes like deoxynivalenol (DON) and T-2 toxin have been shown to activate the JAK/STAT pathway, leading to the phosphorylation of STAT1 and STAT3.[12] This activation contributes to the pro-inflammatory and apoptotic effects of these mycotoxins. The upregulation of STAT target genes can influence cell cycle progression and apoptosis.

Caption: Activation of the JAK/STAT signaling pathway by trichothecenes.

Synthesis of this compound Analogs for SAR Studies

The synthesis of this compound analogs is a critical component of SAR studies, allowing for the systematic modification of the core structure to probe the roles of different functional groups. The biosynthesis of trichothecenes in fungi involves a complex series of enzymatic reactions, starting with the cyclization of farnesyl pyrophosphate to form trichodiene.[13] Subsequent oxygenations, isomerizations, and acylations, catalyzed by a suite of enzymes encoded by the TRI gene cluster, lead to the vast diversity of naturally occurring trichothecenes.[13]

Chemical synthesis and semi-synthesis approaches are employed to create novel analogs that are not found in nature. These methods allow for precise modifications at specific positions of the trichothecene scaffold. For example, esterification or deacetylation reactions at the hydroxyl groups on the core structure can be performed to investigate the influence of these functional groups on cytotoxicity. The development of these synthetic strategies is crucial for generating new compounds with potentially enhanced therapeutic properties or reduced toxicity.

Conclusion

The structure-activity relationships of trichothecins are a complex and multifaceted field of study. The core 12,13-epoxytrichothec-9-ene skeleton, particularly the epoxide ring and the C9-C10 double bond, is fundamental to their toxicity. The nature and position of substituents on this scaffold fine-tune their cytotoxic potency. The primary mechanism of action, inhibition of protein synthesis, triggers a ribotoxic stress response that activates multiple downstream signaling pathways, including the MAPK, NF-κB, and JAK/STAT pathways, ultimately leading to apoptosis and inflammation. Continued research, including the synthesis and evaluation of novel analogs, will further illuminate the intricate molecular mechanisms of this compound toxicity and may pave the way for the development of new therapeutic agents.

References

- 1. Trichothecene - Wikipedia [en.wikipedia.org]

- 2. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Induces Cell Death in NF-κB Constitutively Activated Human Cancer Cells via Inhibition of IKKβ Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces cell death in NF-κB constitutively activated human cancer cells via inhibition of IKKβ phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JAK/STAT pathway plays a critical role in the proinflammatory gene expression and apoptosis of RAW264.7 cells induced by trichothecenes as DON and T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trichothecin Gene Cluster Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, most notably Fusarium. These secondary metabolites are of significant interest to the agricultural and food safety industries due to their contamination of cereal crops and potent toxicity to humans and animals. Furthermore, their cytotoxic and protein synthesis inhibitory properties have made them subjects of interest in drug development. The biosynthesis of trichothecenes is a complex process orchestrated by a series of enzymes encoded by genes typically clustered together in the fungal genome, known as the trichothecin gene cluster (TRI cluster). Understanding the identification, analysis, and regulation of this gene cluster is paramount for developing strategies to control mycotoxin production and for harnessing the biotechnological potential of these compounds.

This technical guide provides an in-depth overview of the core methodologies and analytical approaches for the identification and functional characterization of the this compound gene cluster. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in mycotoxicology, fungal genetics, and natural product biosynthesis.

Identification of the this compound Gene Cluster

The identification of the this compound gene cluster relies on a combination of bioinformatics and molecular biology techniques. The general workflow involves genome sequencing, bioinformatic prediction of secondary metabolite clusters, and subsequent experimental validation.

Bioinformatics-Based Identification

Modern fungal genomics has been revolutionized by next-generation sequencing (NGS) technologies, which provide the foundational data for in silico gene cluster identification.

Experimental Workflow for Bioinformatics-Based Identification:

Caption: A general workflow for the bioinformatics-based identification of a this compound gene cluster.

A key step in this workflow is the use of specialized bioinformatics tools designed to identify Biosynthetic Gene Clusters (BGCs). Software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) are widely used to scan fungal genomes for the characteristic features of BGCs, including the presence of core enzymes like terpene synthases, P450 monooxygenases, and transcription factors, which are hallmarks of the TRI cluster.

Experimental Validation

Bioinformatic predictions must be followed by experimental validation to confirm the identity and functionality of the putative TRI gene cluster.

Key Experimental Approaches:

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to verify that the predicted Tri genes are co-regulated and expressed under this compound-producing conditions.

-

Gene Knockout and Complementation: Targeted deletion of a core biosynthetic gene, such as Tri5 (trichodiene synthase), should abolish this compound production, while reintroducing the gene (complementation) should restore it.

-

Heterologous Expression: Expressing the entire putative gene cluster in a heterologous fungal host that does not naturally produce trichothecenes can definitively link the cluster to the production of these mycotoxins.

The this compound Biosynthesis Pathway

The biosynthesis of trichothecenes from the primary metabolite farnesyl pyrophosphate (FPP) is a multi-step enzymatic cascade. The core of this pathway is conserved across different trichothecene-producing fungi, although variations in the later tailoring steps lead to the diverse array of trichothecene structures observed in nature.

Caption: Simplified biosynthetic pathway of Type B trichothecenes in Fusarium.

Functional Analysis of the this compound Gene Cluster

A detailed understanding of the function of each gene within the TRI cluster is crucial for manipulating this compound production. This is achieved through a combination of genetic, biochemical, and analytical chemistry techniques.

Gene Function and Metabolite Accumulation in Mutants

Targeted gene knockouts are instrumental in elucidating the function of individual Tri genes. The accumulation of specific intermediates in the biosynthetic pathway in these mutants provides direct evidence for the role of the deleted gene.

| Gene | Encoded Protein | Function | Metabolite(s) Accumulated in Knockout Mutant |

| Tri5 | Trichodiene synthase | Cyclization of farnesyl pyrophosphate | Farnesyl pyrophosphate (precursor) |

| Tri4 | Cytochrome P450 monooxygenase | Oxygenation of trichodiene | Trichodiene[1][2] |

| Tri101 | 3-O-acetyltransferase | Acetylation of isotrichodermol | Isotrichodermol |

| Tri11 | Cytochrome P450 monooxygenase | C-15 hydroxylation | Isotrichodermin[3][4][5][6] |

| Tri3 | 15-O-acetyltransferase | Acetylation of 15-decalonectrin | 15-decalonectrin, bicyclic intermediates[7][8] |

| Tri13 | Cytochrome P450 monooxygenase | C-4 hydroxylation | Deoxynivalenol (in a nivalenol-producing strain)[9][10] |

| Tri6 | Cys2His2 zinc finger transcription factor | Positive regulation of Tri genes | Drastically reduced levels of all trichothecenes |

| Tri10 | Transcription factor | Positive regulation of Tri genes | Drastically reduced levels of all trichothecenes |

Quantitative Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is a powerful tool to study the regulation of the TRI gene cluster. By comparing the expression levels of Tri genes in wild-type and mutant strains, or under different culture conditions, researchers can gain insights into the regulatory networks controlling this compound biosynthesis.

| Gene | Fold Change in Expression in fgsg01403 Mutant vs. Wild-Type |

| TRI1 | >2-fold increase[11] |

| TRI3 | >2-fold increase[11] |

| TRI4 | >2-fold increase[11] |

| TRI5 | >2-fold increase[11] |

| TRI6 | >2-fold increase[11] |

| TRI10 | >2-fold increase[11] |

| TRI11 | >2-fold increase[11] |

| TRI101 | >2-fold increase[11] |

| TRI8 | No significant difference[11] |

Data from a study on a suppressor of trichothecene biosynthesis, FGSG_01403, in Fusarium graminearum.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. This section provides an overview of key methodologies for the study of the this compound gene cluster.

Fungal Transformation and Gene Knockout

Split-Marker Recombination for Gene Knockout in Fusarium

This technique is a highly efficient method for targeted gene deletion. It involves the generation of two overlapping fragments of a selectable marker gene, each flanked by a homologous region of the target gene. These fragments are then transformed into the fungus, and a double-crossover event results in the replacement of the target gene with the functional marker gene.

A General Workflow for Split-Marker Gene Knockout:

Caption: Workflow for split-marker mediated gene knockout in Fusarium.

Mycotoxin Extraction and Analysis

Accurate quantification of trichothecenes is essential for functional analysis of the TRI cluster. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is the gold standard for mycotoxin analysis.

General Protocol for Trichothecene Extraction and HPLC Analysis:

-

Sample Preparation: Fungal cultures are grown on a suitable medium (e.g., rice or liquid culture). The culture material is then harvested, dried, and finely ground.

-

Extraction: The ground sample is extracted with a solvent mixture, typically acetonitrile/water, by shaking or blending.

-

Cleanup: The crude extract is purified to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges or commercially available cleanup columns.

-

HPLC Analysis: The cleaned extract is analyzed by HPLC. A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile and water.

-

Detection: Trichothecenes are detected by a UV detector (typically at 220 nm) or, for higher sensitivity and specificity, by a mass spectrometer.

Advanced Techniques for Studying Gene Regulation

Chromatin Immunoprecipitation sequencing (ChIP-seq): This technique is used to identify the binding sites of DNA-binding proteins, such as transcription factors, on a genome-wide scale. In the context of the TRI cluster, ChIP-seq can be used to identify the direct targets of regulatory proteins like Tri6 and Tri10.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq): ATAC-seq is a method for mapping chromatin accessibility across the genome. It can be used to identify open chromatin regions, which are often associated with active gene transcription. Applying ATAC-seq to the study of the TRI cluster can reveal how chromatin structure changes in response to different environmental cues, providing insights into the epigenetic regulation of this compound biosynthesis.

Conclusion

The identification and analysis of the this compound gene cluster are critical for both fundamental and applied research. The methodologies outlined in this guide provide a robust framework for dissecting the genetic and molecular basis of this compound biosynthesis. A thorough understanding of this complex pathway will pave the way for the development of novel strategies to mitigate mycotoxin contamination in food and feed, as well as for the potential exploitation of these potent bioactive compounds in medicine and biotechnology. The continued application of advanced genomic, transcriptomic, and metabolomic approaches will undoubtedly uncover further intricacies of this compound biosynthesis and its regulation.

References

- 1. Fusarium Tri4 encodes a multifunctional oxygenase required for trichothecene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tri4 gene of Fusarium sporotrichioides encodes a cytochrome P450 monooxygenase involved in trichothecene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of Trichothecenes in Liquid Cultures of a Fusarium sporotrichioides Mutant Lacking a Functional Trichothecene C-15 Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of Trichothecenes in Liquid Cultures of a Fusarium sporotrichioides Mutant Lacking a Functional Trichothecene C-15 Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TRI11 gene of Fusarium sporotrichioides encodes a cytochrome P-450 monooxygenase required for C-15 hydroxylation in trichothecene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Selection of Fusarium Trichothecene Toxin Genes for Molecular Detection Depends on TRI Gene Cluster Organization and Gene Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unveiling the Biological Activities of Macrocyclic Trichothecenes

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the potent biological activities of macrocyclic trichothecenes. These complex fungal metabolites, notorious for their cytotoxicity, are also being explored for their potential as anticancer agents. This whitepaper provides a detailed examination of their mechanisms of action, quantitative data on their bioactivities, and the experimental protocols necessary for their study.

Macrocyclic trichothecenes are a class of sesquiterpenoid mycotoxins produced by various fungi, including species of Stachybotrys, Myrothecium, and Podostroma.[1] Their unique and rigid structure, characterized by a macrocyclic ester or ester-ether bridge, is crucial for their potent biological effects.[2] While notorious as contaminants in water-damaged buildings and agriculture, their profound impact on cellular processes has garnered significant interest in the scientific community for potential therapeutic applications.[1][3][4]

Mechanism of Action: A Cascade of Cellular Disruption

The primary mechanism of action for macrocyclic trichothecenes is the inhibition of protein synthesis.[5][6] These molecules bind to the peptidyl transferase center of the 60S ribosomal subunit, thereby halting the elongation step of translation.[7] This disruption of protein synthesis triggers a cellular cascade known as the ribotoxic stress response.[8][9][10][11]

The ribotoxic stress response, in turn, activates mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[8][10][11][12] Activation of these signaling cascades can lead to a variety of cellular outcomes, including inflammation and, critically, programmed cell death, or apoptosis.[9][10][12] This induction of apoptosis is a key reason for the potent cytotoxicity of macrocyclic trichothecenes and also underlies their potential as anticancer agents.[1][4][12] Furthermore, some macrocyclic trichothecenes, such as roridin E and satratoxin H, have been shown to induce apoptosis through endoplasmic reticulum (ER) stress-dependent pathways.[13]

Quantitative Cytotoxicity Profile

The cytotoxicity of macrocyclic trichothecenes varies significantly depending on the specific compound and the cell line being tested.[14] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the IC50 values for representative roridins, verrucarins, and satratoxins against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Roridins Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Roridin A | RAW 264.7 | > T-2 toxin | [4] |

| Roridin A | U937 | > T-2 toxin | [4] |

| Roridin E | Breast Cancer Cell Lines | 0.02 - 0.05 | [15] |

| Roridin E | H4TG, MDCK, NIH3T3, KA31T | 1.74 - 7.68 | [15] |

| Roridin H | Duckweed | 0.1 - 9.7 µM | [16] |

| Roridin H | Mammalian Cell Lines | 1 - 35 | [16] |

Table 2: Cytotoxicity of Verrucarins Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Verrucarin A | RAW 264.7 | > T-2 toxin | [4] |

| Verrucarin A | U937 | > T-2 toxin | [4] |

| Verrucarin A | Duckweed | 0.1 - 9.7 µM | [16] |

| Verrucarin A | Mammalian Cell Lines | 1 - 35 | [16] |

| Verrucarin J | Duckweed | 0.1 - 9.7 µM | [16] |

| Verrucarin J | Mammalian Cell Lines | 1 - 35 | [16] |

Table 3: Cytotoxicity of Satratoxins Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nmol/l) | Reference |

| Satratoxin G | Hep-G2 | 3.9 | [17][18] |

| Satratoxin G | A549 | Not Determined | [17][18] |

| Satratoxin G | CaCo-2 | 9.7 | [17][18] |

| Satratoxin G | HEp-2 | 6.4 | [17][18] |

| Satratoxin G | A204 | 3.6 | [17][18] |

| Satratoxin G | U937 | 2.2 | [17][18] |

| Satratoxin G | RPMI 8226 | 3.1 | [17][18] |

| Satratoxin G | Jurkat | Not Determined | [17][18] |

| Satratoxin H | Hep-G2 | 3.4 | [17][18] |

| Satratoxin H | A549 | Not Determined | [17][18] |

| Satratoxin H | HEp-2 | 4.7 | [17][18] |

| Satratoxin H | A204 | 5.5 | [17][18] |

| Satratoxin H | U937 | 1.2 | [17][18] |

| Satratoxin H | RPMI 8226 | Not Determined | [17][18] |

| Satratoxin H | Jurkat | 1.2 | [17][18] |

Key Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments used to characterize the biological activities of macrocyclic trichothecenes.

WST-1 Cytotoxicity Assay

This colorimetric assay measures cell proliferation and viability. The water-soluble tetrazolium salt WST-1 is cleaved to a formazan dye by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cells in culture

-

Culture medium

-

Macrocyclic trichothecene of interest

-

WST-1 reagent

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the macrocyclic trichothecene in culture medium.

-

Remove the medium from the wells and add 100 µL of the trichothecene dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-leucine, into newly synthesized proteins.

Materials:

-

Cells in culture

-

Culture medium

-

Macrocyclic trichothecene of interest

-

[³H]-Leucine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

-

24-well plates

Protocol:

-

Seed cells in 24-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the macrocyclic trichothecene for a predetermined time.

-

Add [³H]-leucine to each well at a final concentration of 1-5 µCi/mL.

-

Incubate for 1-4 hours at 37°C.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the proteins by adding 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

-

Wash the precipitate twice with ice-cold 5% TCA.

-

Solubilize the protein precipitate in 0.5 mL of 0.1 N NaOH.

-

Transfer the solubilized protein to a scintillation vial.

-

Add 5 mL of scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of incorporated [³H]-leucine is proportional to the rate of protein synthesis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

-

Cells in culture

-

Macrocyclic trichothecene of interest

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with the macrocyclic trichothecene for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, this guide includes diagrams of key signaling pathways and a representative experimental workflow generated using the Graphviz DOT language.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medium.com [medium.com]

- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Command Line | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 9. researchgate.net [researchgate.net]

- 10. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Verrucarin J - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. researchgate.net [researchgate.net]

- 13. web.mit.edu [web.mit.edu]

- 14. Mycotoxins: cytotoxicity and biotransformation in animal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]

- 17. graphviz.org [graphviz.org]

- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

Trichothecin as a Protein Synthesis Inhibator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichothecin, a mycotoxin belonging to the trichothecene family, is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves binding to the peptidyl transferase center (PTC) of the 60S ribosomal subunit, thereby stalling protein translation. This inhibition triggers a cellular stress cascade known as the ribotoxic stress response, characterized by the activation of mitogen-activated protein kinases (MAPKs) and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's activity, detailed experimental protocols for its study, and a summary of its quantitative effects on cells.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by directly targeting the ribosome, the cellular machinery responsible for protein synthesis.

1.1. Binding to the Ribosomal Peptidyl Transferase Center (PTC)

This compound non-covalently binds to the A-site of the peptidyl transferase center (PTC) within the 60S large ribosomal subunit. The PTC is a critical functional center of the ribosome, responsible for catalyzing the formation of peptide bonds between amino acids. By occupying the A-site, this compound sterically hinders the binding of aminoacyl-tRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain.

1.2. Inhibition of Translation Elongation

The binding of this compound to the PTC primarily inhibits the elongation step of protein synthesis. While some trichothecenes can also affect the initiation or termination stages, this compound's main impact is the arrest of the growing polypeptide chain. This leads to the stabilization of polysomes, which are complexes of an mRNA molecule with multiple ribosomes.

The Ribotoxic Stress Response

The inhibition of ribosome function by this compound triggers a signaling cascade known as the ribotoxic stress response. This is a protective mechanism that cells activate in response to damage to their translational machinery.

2.1. Activation of Mitogen-Activated Protein Kinases (MAPKs)

A key event in the ribotoxic stress response is the rapid activation of several mitogen-activated protein kinases (MAPKs). Upon this compound binding to the ribosome, upstream kinases such as the Src family kinases and the double-stranded RNA-activated protein kinase (PKR) are activated. These kinases, in turn, phosphorylate and activate downstream MAPKs, including:

-

c-Jun N-terminal Kinase (JNK)

-

p38 MAPK

-

Extracellular signal-regulated Kinase (ERK)

The activation of these MAPKs is a central event that mediates the downstream cellular effects of this compound.

Induction of Apoptosis

Prolonged or high-concentration exposure to this compound leads to the induction of apoptosis, or programmed cell death. This process is a consequence of the sustained ribotoxic stress and is mediated by the activated MAPK pathways.

3.1. Caspase Activation

The apoptotic cascade initiated by this compound involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The JNK and p38 MAPK pathways, once activated, can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HepG2 | Cell Viability | Not explicitly stated, but shown to be potent | [1] |

| HCT 116 | Cell Viability | Not explicitly stated, but shown to be potent | [2] |

Note: The primary mechanism of this compound's cytotoxicity is the inhibition of protein synthesis. Therefore, the IC50 values for cytotoxicity are considered a reasonable proxy for its protein synthesis inhibitory activity in intact cells.

Signaling Pathways and Experimental Workflows

This compound-Induced Ribotoxic Stress Response Pathway

Caption: Signaling cascade of the ribotoxic stress response induced by this compound.

Experimental Workflow for Studying this compound's Effects

Caption: A typical experimental workflow to characterize this compound's effects.

Detailed Experimental Protocols

6.1. In Vitro Translation Assay

This protocol is designed to directly measure the inhibitory effect of this compound on protein synthesis in a cell-free system.

-

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Reporter mRNA (e.g., Luciferase mRNA)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-Methionine)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (with [35S]-Methionine), and nuclease-free water.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add varying concentrations of this compound (or vehicle control) to the tubes. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Initiate the translation reaction by adding the reporter mRNA to each tube.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized, radiolabeled proteins.

-

Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.

-

6.2. Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cell line (e.g., HeLa or HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

WST-1 reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

6.3. Western Blot for MAPK Activation

This protocol detects the phosphorylation (activation) of MAPK proteins in response to this compound treatment.

-

Materials:

-

Human cell line

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., at its IC50 concentration for cytotoxicity) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-JNK) to confirm equal loading.

-

Conclusion

This compound is a powerful tool for studying the mechanisms of protein synthesis and the cellular responses to ribosomal stress. Its specific mode of action on the ribosome and the subsequent activation of the well-defined ribotoxic stress response pathway make it a valuable compound for research in cell biology, toxicology, and drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound and other protein synthesis inhibitors. Further research is warranted to determine the precise IC50 of this compound for protein synthesis inhibition in various systems and to fully elucidate the intricate downstream consequences of its activity.

References

- 1. Structural requirements for the inhibitory action of 12,13-epoxytrichothecenes on protein synthesis in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of protein synthesis in reticulocyte lysates: effects of 3':5'-cyclic AMP, ATP, and GTP on inhibitions induced by hemedeficiency, double-stranded RNA, and a reticulocyte translationa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichothecenes represent a large and diverse family of sesquiterpenoid mycotoxins produced by a variety of fungal genera, most notably Fusarium. These secondary metabolites are of significant interest due to their potent biological activities, which include inhibition of protein synthesis, induction of apoptosis, and modulation of key signaling pathways. This technical guide provides an in-depth overview of trichothecin and related compounds, focusing on their biosynthesis, chemical diversity, and mechanisms of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in mycotoxicology, natural product chemistry, and oncology. This guide includes a compilation of quantitative data on the biological activities of various trichothecenes, detailed experimental protocols for their extraction, analysis, and biological evaluation, and visualizations of the key signaling pathways they impact.

Introduction

Trichothecenes are characterized by a common 12,13-epoxytrichothec-9-ene (EPT) core structure, and their diversity arises from the substitution patterns at various positions on this tetracyclic skeleton.[1] They are broadly classified into four types: Type A, B, C, and D, based on the functional groups present.[1] this compound, a type B trichothecene, along with other prominent members like deoxynivalenol (DON) and T-2 toxin, are frequent contaminants of agricultural commodities, posing a significant threat to human and animal health.[2][3] Beyond their toxicity, the potent cytotoxicity of some trichothecenes has garnered interest in their potential as anticancer agents.[4] This guide delves into the technical details of these fascinating molecules.

Biosynthesis of Trichothecenes

The biosynthesis of trichothecenes is a complex process orchestrated by a cluster of genes known as the TRI genes.[5] The pathway originates from the cyclization of farnesyl pyrophosphate (FPP), a primary metabolite, to form the initial sesquiterpene hydrocarbon, trichodiene.[5] This key step is catalyzed by trichodiene synthase, the enzyme encoded by the TRI5 gene.

A series of oxygenation, isomerization, and cyclization reactions follow, leading to the formation of the core EPT structure. The complexity of the final trichothecene molecule is determined by the subsequent decorating enzymes, such as acetyltransferases and hydroxylases, which are also encoded by genes within the TRI cluster. The regulation of the TRI gene cluster is tightly controlled by transcription factors, also encoded within the cluster, and is influenced by environmental factors such as pH and nutrient availability.[6]

Chemical Diversity and Structure-Activity Relationships

The biological activity of trichothecenes is intrinsically linked to their chemical structure. The 12,13-epoxy ring is essential for their toxicity, primarily their ability to inhibit protein synthesis by binding to the 60S ribosomal subunit.[7][8][9] The nature and position of substituent groups on the trichothecene core modulate their potency and specific biological effects.

Table 1: Classification and Key Structural Features of Trichothecene Types

| Type | Key Structural Feature at C-8 | Representative Compounds |

| A | Hydroxyl or ester group | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol (DAS) |

| B | Carbonyl group | This compound, Deoxynivalenol (DON), Nivalenol (NIV) |

| C | Second epoxide at C-7/C-8 | Crotocin |

| D | Macrocyclic ring between C-4 and C-15 | Satratoxins, Verrucarins, Roridins |

Quantitative Biological Data

The cytotoxicity of trichothecenes varies significantly depending on the specific compound and the cell line being tested. The following tables summarize key quantitative data from the literature.

Table 2: IC50 Values of Various Trichothecenes against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | Not specified in source | [10] |

| This compound | HeLa (Cervical Cancer) | Not specified in source | [10] |

| This compound | B16F10 (Melanoma) | Not specified in source | [10] |

| T-2 toxin | HepG2 (Liver Cancer) | < 100 | [11] |

| T-2 toxin | Jurkat (T-cell Leukemia) | 4.4 - 10.8 | [12] |

| T-2 toxin | U937 (Histiocytic Lymphoma) | 4.4 - 10.8 | [12] |

| T-2 toxin | HUVEC (Endothelial Cells) | 16.5 | [12] |

| Deoxynivalenol (DON) | HepG2 (Liver Cancer) | < 100 | [11] |

| Deoxynivalenol (DON) | HEp-2 (Laryngeal Cancer) | 4900 | [12] |

| Deoxynivalenol (DON) | HUVEC (Endothelial Cells) | 4500 | [12] |

| Nivalenol (NIV) | Jurkat (T-cell Leukemia) | 300 - 2600 | [12] |

| Satratoxin H | Jurkat (T-cell Leukemia) | 2.2 | [12] |

| Satratoxin H | U937 (Histiocytic Lymphoma) | 2.2 | [12] |

Table 3: Acute Toxicity (LD50) of Selected Trichothecenes in Mice

| Compound | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Deoxynivalenol (DON) | Oral | 46 - 78 | [2][3][13] |

| Deoxynivalenol (DON) | Intraperitoneal | 49 - 70 | [2] |

Experimental Protocols

Fungal Culture and Trichothecene Production

A general protocol for inducing trichothecene production in Fusarium species is as follows:

-

Inoculum Preparation: Grow the fungal strain on a solid medium, such as Potato Dextrose Agar (PDA), for 4 days at 25°C with alternating 12-hour light and dark periods.[14]

-

Liquid Culture: Fragment the solid culture and transfer the pieces to a liquid toxin-inducing medium.[14] The composition of this medium can be optimized for specific strains and toxins but often contains sources of carbon (e.g., glucose) and nitrogen.[1][5]

-

Incubation: Incubate the liquid culture for 10 days on a rotary shaker to ensure adequate aeration.[1][14] Temperature and pH are critical parameters that need to be controlled and optimized for maximal toxin yield.[5]

-

Mycelium Harvesting: Collect the fungal mycelium by filtration through a sterile filter, such as Miracloth.[14] Wash the mycelium with sterile water to remove residual medium.[14] The mycelium can be freeze-dried or immediately used for extraction. The culture filtrate can also be used for the extraction of extracellular metabolites.

Extraction and Purification of Trichothecenes

A common procedure for extracting and purifying trichothecenes from fungal cultures or contaminated grain is outlined below:

-

Extraction: Extract the fungal material or ground grain with a suitable organic solvent, typically a mixture of acetonitrile and water or methanol and water.[15][16][17] This can be done through shaking or sonication.

-

Cleanup: The crude extract often contains interfering compounds that need to be removed. This can be achieved through several methods:

-

Solid-Phase Extraction (SPE): Pass the extract through a C18 or specialized mycotoxin cleanup column (e.g., Bond Elut Mycotoxin).[18]

-

Immunoaffinity Columns (IAC): These columns contain antibodies specific to the trichothecene of interest and provide a highly selective cleanup.[15]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by dispersive SPE and is particularly useful for high-throughput analysis.[15][18]

-

-

Purification (for preparative scale): For isolating larger quantities of pure compounds, techniques like high-speed countercurrent chromatography (HSCCC) can be employed.[17]

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of trichothecenes.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific trichothecene.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored. This provides high selectivity and sensitivity.[15][19]

-

Biological Assays

The primary mechanism of action of trichothecenes can be assessed using an in vitro translation inhibition assay.

-

System: A commercially available cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or wheat germ extract) can be utilized.[20][21]

-

Procedure:

-

Set up the translation reaction according to the manufacturer's instructions, including a reporter gene (e.g., luciferase or β-galactosidase).

-

Add varying concentrations of the trichothecene to be tested.

-

Incubate the reaction to allow for protein synthesis.

-

Measure the activity of the reporter protein.

-

-

Analysis: The reduction in reporter protein activity in the presence of the trichothecene is a measure of its inhibitory effect on protein synthesis.

The cytotoxic effect of trichothecenes on cancer cell lines can be determined using colorimetric assays that measure cell viability.

-

Cell Culture: Plate the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the trichothecene for a specified period (e.g., 24, 48, or 72 hours).

-

Assay:

-

Add the MTT or WST-1 reagent to the wells.

-

Incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

-

Measurement: Measure the absorbance of the formazan product using a microplate reader.

-

Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

Trichothecenes exert their biological effects by modulating several key cellular signaling pathways, primarily as a consequence of their ability to inhibit protein synthesis, a phenomenon known as the "ribotoxic stress response."[22][23]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Trichothecenes are potent activators of the MAPK signaling cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[24][25][26][27] This activation is a rapid response to ribosomal stress and plays a crucial role in mediating both the inflammatory and apoptotic effects of these mycotoxins.

Caption: Trichothecene-induced MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway, a central regulator of inflammation and cell survival, is also modulated by trichothecenes. Some studies indicate that trichothecenes can inhibit NF-κB activation, contributing to their pro-apoptotic effects in cancer cells.[28][29][30] For instance, this compound has been shown to inhibit the phosphorylation of IKKβ, a key kinase in the canonical NF-κB pathway, thereby preventing the degradation of IκBα and the nuclear translocation of the p65 subunit.[29][30]

Caption: Inhibition of the NF-κB pathway by this compound.

Apoptosis Pathway

The cytotoxic effects of trichothecenes are often mediated by the induction of apoptosis, or programmed cell death.[11][31][32] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Trichothecenes can induce the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[11][31] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades, ultimately resulting in the execution of apoptosis.[11][31][32]

Caption: Trichothecene-induced intrinsic apoptosis pathway.

Conclusion

This compound and its related fungal secondary metabolites are a diverse and potent class of natural products. Their well-defined mechanism of action, centered on the inhibition of protein synthesis, and their ability to modulate critical cellular signaling pathways make them important subjects of study in toxicology, food safety, and medicine. The quantitative data, experimental protocols, and pathway diagrams provided in this technical guide offer a valuable resource for researchers seeking to further explore the biology of these compounds and to harness their potent activities for therapeutic applications, particularly in the field of oncology. Further research into the structure-activity relationships and the development of synthetic analogs may unlock the full potential of these fascinating mycotoxins.

References

- 1. researchgate.net [researchgate.net]

- 2. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Trichothecenes: immunomodulatory effects, mechanisms, and anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Infocris Pesticide Database - deoxynivalenol [nucleus.iaea.org]

- 14. Toxin Induction and Protein Extraction from Fusarium spp. Cultures for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode [mdpi.com]

- 18. agilent.com [agilent.com]

- 19. tandfonline.com [tandfonline.com]

- 20. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound induces cell death in NF-κB constitutively activated human cancer cells via inhibition of IKKβ phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound Induces Cell Death in NF-κB Constitutively Activated Human Cancer Cells via Inhibition of IKKβ Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound induces apoptosis of HepG2 cells via caspase-9 mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Toxicity Screening of Trichothecin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation essential for the initial toxicity screening of trichothecin compounds. Trichothecenes are a large family of mycotoxins produced by various fungi, notably those from the Fusarium genus.[1] Due to their potent cytotoxicity and prevalence as contaminants in agricultural products, a thorough understanding of their toxicological profiles is critical for food safety, human health, and drug development.[2][3][4]

The primary mechanism of trichothecene toxicity involves the inhibition of protein synthesis, which occurs at the ribosomal level.[1][5][6][7] This interaction triggers a cascade of cellular stress responses, including the ribotoxic stress response and oxidative stress, ultimately leading to apoptosis.[8][9][10] This document outlines the key signaling pathways, experimental protocols for toxicity assessment, and relevant quantitative data to guide researchers in this field.

Core Mechanisms of this compound Toxicity

Trichothecenes exert their toxic effects through a multi-faceted mechanism primarily initiated by their binding to the eukaryotic ribosome.[2][11]

-

Inhibition of Protein Synthesis: The 12,13-epoxy ring, a structural feature essential for their toxicity, allows trichothecenes to bind to the 60S ribosomal subunit.[5][7][12] This binding inhibits peptidyl transferase activity, thereby arresting protein synthesis at all three stages: initiation, elongation, and termination.[1][6][7]

-

Ribotoxic Stress Response (RSR): The binding of trichothecenes to the ribosome is recognized as a cellular stress event, triggering the "ribotoxic stress response".[2][8][9] This response leads to the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[9][11][13] Activation of these kinases is a critical upstream event that drives both pro-inflammatory gene expression and apoptosis.[2][9]

-

Oxidative Stress and Mitochondrial Dysfunction: this compound exposure leads to the generation of reactive oxygen species (ROS) and depletion of intracellular antioxidants like glutathione.[1][10] This oxidative stress damages cellular components, including lipids and DNA, and plays a significant role in activating apoptosis.[10] Specifically, this compound can induce a decrease in the mitochondrial membrane potential, trigger calcium overload, and activate the mitochondrial (intrinsic) apoptosis pathway.[1][14][15]

Key Signaling Pathways in this compound Toxicity

Understanding the signaling cascades activated by trichothecenes is fundamental to assessing their toxicity. The following diagrams illustrate the primary pathways involved.

Caption: Ribotoxic Stress Response pathway induced by trichothecenes.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Caption: NF-κB signaling inhibition pathway by this compound (TCN).

Strategy for Initial Toxicity Screening

A tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models, is recommended for efficient toxicity screening.

Caption: General workflow for initial toxicity screening of compounds.

Quantitative Toxicity Data

Quantitative data from standardized assays are crucial for comparing the toxic potential of different this compound compounds.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected this compound Compounds

The IC₅₀ value represents the concentration of a toxin that inhibits 50% of cell viability. These values demonstrate that Type A and D trichothecenes are generally more cytotoxic than Type B compounds.[16][17]

| Compound | Type | Cell Line | IC₅₀ (nmol/L) | Reference |

| T-2 Toxin | A | Jurkat | 4.4 | [16][17] |

| Hep-G2 | 10.8 | [16][17] | ||

| HUVEC | 16.5 | [16][17] | ||

| HT-2 Toxin | A | Jurkat | 7.5 | [16][17] |

| Hep-G2 | 55.8 | [16][17] | ||

| Deoxynivalenol (DON) | B | Jurkat | 600 | [16][17] |

| HEp-2 | 4,900 | [16][17] | ||

| HUVEC | 4,500 | [16][17] | ||

| Nivalenol (NIV) | B | Jurkat | 300 | [16][17] |

| HEp-2 | 2,600 | [16][17] | ||

| Satratoxin G | D | Jurkat | 2.2 - 18.3 | [16][17] |

| Satratoxin H | D | Jurkat | 2.2 | [16][17] |

Table 2: In Vivo Acute Toxicity (LD₅₀) of Selected this compound Compounds

The LD₅₀ (median lethal dose) is the dose required to be lethal to 50% of a tested animal population.[18][19] These values highlight the high acute toxicity of compounds like T-2 toxin and nivalenol.

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| T-2 Toxin | Adult Male Mice | Oral (p.o.) | 10.5 | [20] |

| Intraperitoneal (i.p.) | 5.2 | [20] | ||

| Subcutaneous (s.c.) | 2.1 | [20] | ||

| Intravenous (i.v.) | 4.2 | [20] | ||

| Nivalenol | Adult Male Mice | Intraperitoneal (i.p.) | 4.1 | [20] |

| Intravenous (i.v.) | 6.3 | [20] |

Experimental Protocols

Detailed and standardized protocols are necessary for generating reproducible toxicity data.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.

Materials: